Branaplam is a small molecule splicing modulator [, , , ]. It is classified as a pyridazine derivative [] and plays a crucial role in scientific research as a tool to investigate and potentially treat diseases caused by aberrant RNA splicing [, , , , , , , , , ]. Branaplam specifically targets the splicing of pre-mRNA, altering the expression levels of specific proteins [, , , , , , , , ].
Synthesis Analysis
One method for synthesizing Branaplam involves replacing the pyridazine core of a similar molecule with a 1,3,4-thiadiazole, allowing for conformational constraint through intramolecular 1,5-sulfur-oxygen (S···O) or 1,5-sulfur-halogen (S···X) noncovalent interactions [].
Molecular Structure Analysis
Branaplam and other similar small molecule splicing modifiers share a common binding mode to the intermolecular RNA helix epitope, despite differences in their scaffolds [, ]. This binding occurs at an unpaired adenine within a G-2A-1G+1U+2 motif of the 5’-splice site, which is crucial for their biological activity []. Structural models of Branaplam bound to RNA have been determined using NMR spectroscopy and computational approaches [, ].
Mechanism of Action
Branaplam functions by modulating pre-mRNA splicing, specifically targeting the Survival Motor Neuron 2 (SMN2) gene [, , , , , , , ]. It achieves this by stabilizing the interaction between the spliceosome and SMN2 pre-mRNA, promoting the inclusion of exon 7 [, , , ]. This action leads to increased production of full-length Survival Motor Neuron (SMN) protein [, , ].
Further research indicates that Branaplam might also act by promoting the inclusion of a pseudoexon in the PMS1 gene, influencing CAG repeat instability [, ].
Applications
Spinal Muscular Atrophy (SMA): Branaplam has been extensively studied for its potential in treating SMA, a genetic disorder characterized by the loss of motor neurons [, , , , , , , , ]. It increases SMN protein levels by modifying SMN2 splicing, offering a potential therapeutic strategy [, , , , , , , ]. Studies have shown promising results in mouse models and are currently in clinical trials [, ].
Huntington's Disease (HD): Research suggests that Branaplam could potentially treat Huntington's disease by lowering huntingtin protein levels [, , , ]. This is achieved by promoting the inclusion of a pseudoexon in the HTT gene, leading to nonsense-mediated decay of the mutant transcript [, , ]. Studies have shown its effect in reducing huntingtin levels in cellular and animal models of HD [, , , ].
Future Directions
Understanding off-target effects: While promising, Branaplam can cause off-target effects by influencing the splicing of other genes [, , ]. Future studies should focus on understanding these off-target effects and developing strategies to mitigate them.
Exploring combination therapies: Investigating the synergistic effects of Branaplam with other therapeutic agents, such as antisense oligonucleotides, could lead to more effective treatment strategies [].
Related Compounds
Risdiplam (RG7916)
Compound Description: Risdiplam is a small molecule splicing modifier that has been approved by the FDA for the treatment of spinal muscular atrophy (SMA). It works by increasing the inclusion of exon 7 in the SMN2 pre-mRNA, leading to increased levels of functional SMN protein [, , , , , , ]. Risdiplam is orally bioavailable and can cross the blood-brain barrier.
SMN-C5
Compound Description: SMN-C5 is a small molecule splicing modifier that targets the SMN2 gene [, ]. It acts by binding to the intermolecular RNA helix epitope, which contains an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site [, ]. This interaction promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to increased levels of functional SMN protein.
Relevance: SMN-C5 is considered a prototype for understanding the mechanism of action of small molecule splicing modifiers, including Branaplam [, ]. They both employ the principle of 5'-splice site bulge repair to enhance SMN2 exon 7 inclusion [, ].
LMI070
Compound Description: LMI070 is another name for Branaplam, used interchangeably in the literature [, , ].
SMN-CX
Compound Description: SMN-CX is a small molecule splicing modifier that targets the SMN2 gene [, ]. Similar to SMN-C5 and Branaplam, SMN-CX interacts with the intermolecular RNA helix epitope containing an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site [, ]. This binding promotes the inclusion of exon 7 in the SMN2 pre-mRNA, resulting in increased levels of functional SMN protein.
Relevance: SMN-CX, along with SMN-C5, risdiplam, and Branaplam, belongs to a group of splicing modifiers that share a common binding mode to A-1 bulged 5'-splice sites [, ]. This highlights the existence of shared pharmacophores that can be targeted for modulating 5'-splice site selection with small molecules.
SMN-CY
Compound Description: SMN-CY is a small molecule splicing modifier that demonstrates activity towards the SMN2 gene [, ]. It binds to the intermolecular RNA helix epitope containing an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site, similar to other splicing modifiers like SMN-C5, SMN-CX, risdiplam, and Branaplam [, ]. This interaction promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to elevated levels of functional SMN protein.
Relevance: Notably, SMN-CY is recognized as the most structurally distinct SMN2 splicing modifier among the group []. Despite its differences, it still targets the same RNA region as Branaplam and other related compounds, indicating a shared mechanism for enhancing SMN2 exon 7 inclusion.
Compound 2
Compound Description: This compound refers to a pyridazine derivative that served as an early lead compound in the development of Branaplam []. It was identified through high-throughput phenotypic screening and exhibited promising activity in modulating SMN2 splicing.
Relevance: Compound 2 represents a key structural precursor to Branaplam []. Subsequent modifications and optimization of its pyridazine core led to the development of Branaplam with improved potency and drug-like properties.
Compound 26
Compound Description: This compound is a 1,3,4-thiadiazole derivative designed as a structural analog of Branaplam []. It incorporates a 2-fluorophenyl thiadiazole motif to achieve conformational constraint through intramolecular S···F noncovalent interactions.
Relevance: Compound 26 was developed through scaffold morphing of Branaplam, replacing the pyridazine core with a 1,3,4-thiadiazole ring []. This modification aimed to explore alternative structural scaffolds while maintaining or enhancing the compound’s ability to modulate SMN2 splicing.
Compound 27
Compound Description: Compound 27 is a potent, orally bioavailable, and CNS-penetrant small molecule splicing modifier that targets the huntingtin (HTT) gene []. It promotes the insertion of a pseudoexon containing a premature termination codon in the HTT pre-mRNA, leading to reduced HTT protein levels.
Relevance: While both are splicing modifiers, Compound 27 targets the HTT gene, while Branaplam targets the SMN2 gene []. This difference in target specificity highlights the versatility of splicing modulation as a therapeutic strategy for different diseases.
Nusinersen
Compound Description: Nusinersen is an antisense oligonucleotide therapy approved for the treatment of SMA [, , ]. It works by binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7, leading to increased levels of functional SMN protein.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Branaplam, also known as NVS-SM1 and LMI-070, is a highly potent, selective and orally active small molecule SMN2 splicing modulator as a potential treatment for SMA Type 1 (Spinal Muscular Atrophy) .NVS-SM1 works by increasing the amount of functional SMN protein produced by the “back-up” gene, SMN2, through modifying its splicing.
Kuwanon A is a member of flavones. Kuwanon A is a natural product found in Morus lhou, Morus alba, and Morus alba var. multicaulis with data available.
(-)-Cephaeline dihydrochloride is an enantiomer of Cephaeline dihydrochloride. Cephaeline dihydrochloride is a selective CYP2D6 inhibtor with IC50 of 121 μM.
CRA-026440 is a potent, broad-spectrum HDAC inhibitor. The Ki values against recombinant HDAC isoenzymes HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 are 4, 14, 11, 15, 7, and 20 nM respectively.